molecular formula C23H31N3O4S B2615789 4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021117-55-4

4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2615789
CAS RN: 1021117-55-4
M. Wt: 445.58
InChI Key: VMMIVRBCVUFWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, also known as ETP-101, is a compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonyl-containing compounds and has shown potential in treating various neurological disorders.

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A study introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, highlighting the application of piperazine derivatives in enhancing detection sensitivity and specificity for analytes in complex mixtures. This demonstrates the utility of similar compounds in analytical chemistry for improving chromatographic analyses (Wu et al., 1997).

Serotonin Receptor Antagonism

Piperazine derivatives have been prepared and evaluated as serotonin (5-HT) receptor antagonists, indicating their potential in the development of new therapeutic agents for disorders related to serotonin system dysregulation, such as depression or anxiety (Yoon et al., 2008).

Prokinetic Agents and Gastrointestinal Motility

Benzamide derivatives, including those with a piperazine moiety, have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds show potential as prokinetic agents, offering new avenues for the treatment of gastrointestinal disorders (Sonda et al., 2004).

Glycine Transporter-1 Inhibition

Research into N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 highlights the exploration of these compounds in modulating neurotransmitter systems for potential therapeutic effects in central nervous system disorders (Cioffi et al., 2016).

properties

IUPAC Name

4-ethoxy-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-3-30-22-10-8-20(9-11-22)23(27)24-12-5-17-31(28,29)26-15-13-25(14-16-26)21-7-4-6-19(2)18-21/h4,6-11,18H,3,5,12-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMIVRBCVUFWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

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